molecular formula C12H9NO B087303 Phenoxazine CAS No. 135-67-1

Phenoxazine

Cat. No. B087303
CAS RN: 135-67-1
M. Wt: 183.21 g/mol
InChI Key: TZMSYXZUNZXBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Phenoxazine and its derivatives are synthesized through various methods, including the reaction of 2-amino-5-methylphenol with bovine hemolysates and metal-free formal synthesis. The synthesis approaches aim to introduce different functional groups, enabling the tuning of the material's photophysical and electrochemical properties for specific applications (Ishida et al., 1996); (Kervefors et al., 2018).

Molecular Structure Analysis

The molecular structure of phenoxazine derivatives has been elucidated using single-crystal X-ray investigations, revealing classical herringbone packing typical for rodlike conjugated molecules. These structures have shown potential for intermolecular hydrogen bonding, despite the presence of substitutional disorder in some cases (Kaltenegger et al., 2022).

Chemical Reactions and Properties

Phenoxazine undergoes various chemical reactions, including metalation and formation of radical cations, to give derivatives with altered properties. These reactions are essential for creating materials with specific functionalities and enhancing their applications in areas such as photoredox catalysis and antimicrobial activities (Gilman & Moore, 1958); (Miyamae et al., 2020).

Physical Properties Analysis

Phenoxazine-based materials exhibit high glass transition temperatures and ambipolar redox properties, which are crucial for their application in organic semiconductors and photovoltaic devices. The physical properties, such as glass transition temperature and quantum yield of fluorescence, vary with the electron acceptor strength and the structure of the phenoxazine derivatives (Zhu et al., 2008).

Chemical Properties Analysis

The chemical properties of phenoxazine derivatives, such as their redox behavior, photophysical characteristics, and ability to form stable radical cations, are influenced by their molecular structure. Modifications in the core and substituents of phenoxazine can significantly alter its electron-accepting and -donating capabilities, making these derivatives versatile for applications in organic electronics and as photoredox catalysts (McCarthy et al., 2018).

Scientific Research Applications

  • Antitumor and Anticancer Applications :

    • Phenoxazine derivatives exhibit significant antitumor effects on leukemia cell lines and tumor-bearing mice. They inhibit proliferation, induce apoptosis, and have fewer adverse effects compared to traditional treatments (Shimamoto et al., 2001).
    • Similarly, certain phenoxazine compounds have been found to exert anticancer activities against colon cancer cell lines and pancreatic cancer cells, showing dose-dependent efficacy and inducing cell death mechanisms such as apoptosis and necrosis (Nakachi et al., 2010) (Kato et al., 2006).
  • Broad Biological Activities :

    • Phenoxazines are known for their wide range of biological activities including antiviral, anticancer, anti-Alzheimer, antidiabetic, antioxidant, anti-inflammatory, and antibiotic properties. Their extensive medicinal applications make them a focus of current medicinal chemistry (Katsamakas et al., 2016).
  • Material Science Applications :

    • Beyond medicinal applications, phenoxazines are also used in material sciences such as organic light-emitting diodes (OLEDs), fluorescent probes, and dye-sensitized solar cells. Their structural modifications aim at improving properties for diverse material applications (Onoabedje et al., 2020).
  • Antiviral Properties :

    • Phenoxazine derivatives have demonstrated the ability to suppress the proliferation of various viruses, including poliovirus and porcine parvovirus. They present a potential for developing new antiviral drugs (Iwata et al., 2005).
  • Bactericidal Effects :

    • Certain phenoxazine compounds have been identified with bactericidal activities against Helicobacter pylori, a pathogen associated with gastric ulcers and cancer. This highlights their potential role in treating bacterial infections (Hanawa et al., 2010).

Future Directions

Phenoxazines have sparked a lot of interest owing to their numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy . Several research groups have worked on various structural modifications over the years in order to develop new phenoxazines with improved properties . Therefore, it is critical to conduct more frequent reviews of the work done in this area .

properties

IUPAC Name

10H-phenoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMSYXZUNZXBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159199
Record name Phenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenoxazine

CAS RN

135-67-1
Record name Phenoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenoxazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenoxazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENOXAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2ZWT499SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Phenoxazine (2.00 g, 10.92 mmol), 4-bromoanisole (2.25 g, 12.03 mmol), Pd2(dba)3 (0.10 g, 0.11 mmol), t-Bu3P (0.067 g, 0.33 mmol), and t-BuONa (1.57 g, 16.34 mmol) were dissolved in toluene (100 ml), and the reaction mixture was refluxed for 15 hours and cooled to room temperature. The solvent was removed under reduced pressure, and the residue was extracted with chloroform. The extracted solution was twice washed with a supersaturated sodium chloride solution and water (H2O), and the organic layer was collected and dried over anhydrous magnesium sulfate. The solvent was evaporated to obtain a crude product, and the crude product was purified by silica gel column chromatography to yield 2.27 g (72%) of a compound where the N-position of phenoxazine was substituted by anisole. The compound (2.00 g, 6.91 mmol) was dissolved in chloroform (100 ml), and acetic acid (100 ml) was added thereto. N-bromosuccinimide (NBS) (2.70 g, 15.20 mmol) was added in small amounts at 0° C., and the reaction mixture was heated to room temperature and incubated at room temperature for 10 hours. After the reaction was terminated, the solvent was removed under reduced pressure, and the residue was extracted with chloroform. The extracted solution was twice washed with a supersaturated sodium chloride solution and water (H2O), and the organic layer was collected and dried over anhydrous magnesium sulfate. The solvent was evaporated to obtain a crude product, and the crude product was purified by silica gel column chromatography to yield 2.62 g (85%) of a phenoxazine derivative compound substituted by a dibromo compound. The phenoxazine derivative compound (1.47 g, 3.29 mmol) was dissolved in tetrahydrofuran (100 ml), and n-butyllithium (4.6 ml, 7.36 mmol, 1.6 M solution) and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.48 ml, 7.25 mmol) were gradually dropwise added thereto at −78° C. The reaction mixture was gradually heated to room temperature and incubated at room temperature for 15 hours. The reaction was terminated by the addition of water (H2O) (50 ml), and the resultant solution was extracted with chloroform. The extracted solution was twice washed with a supersaturated sodium chloride solution and water (H2O), and the organic layer was collected and dried over anhydrous magnesium sulfate. The solvent was evaporated to obtain a crude product, and the crude product was purified by silica gel column chromatography to yield 1.16 g (65%) of the intermediate D.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
2.7 g
Type
reactant
Reaction Step Four
Yield
85%

Synthesis routes and methods II

Procedure details

17 g (41 mmol) of Compound b, 7.6 g (82 mmol) of aniline, 7.4 g (77 mmol) of sodium tert-butoxide, 0.61 g (1.1 mmol) of Pd2(dba)3 [(tris(dibenzylidine acetone) dipalladium(0))], and 0.22 g (1.1 mmol) of tri(tert-butyl)phosphine were dissolved in 200 mL of xylene, and then refluxed at 60° C. for 1 hour.
[Compound]
Name
Compound b
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
[Compound]
Name
dipalladium(0)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1.92 g (1.3 eq.) of tert-butyldimethylsilyl chloride in 10 ml of N,N-dimethylformamide was added dropwise while cooling with ice to a mixture of 3.23 g (9.80 mmol) of 3,7-diethoxy-10-ethyl-10H-dibenzo[b,e][1,4]oxazine-4-methanol and 1.47 g (2.2 eq.) of imidazole in 30 ml of N,N-dimethylformamide. The reaction mixture was stirred at 0° for 30 minutes, brought slowly to room temperature, stirred for 1 hour and then poured into 100 ml of water, 50 ml of diethyl ether and 50 ml of hexane. The organic phase was separated, extracted twice with water, dried over magnesium sulphate and concentrated. The residue was chromatographed on 250 g of silica gel with diethyl ether/hexane (1:10), whereupon, after drying in a high vacuum, 4.30 g (98.9%) of 10-methyl-3,7-diethoxyl-4-[(tert-butyl-dimethylsilyl)oxy]methyl!-10H-dibenzo[b,e][1,4]oxazine were obtained as a colourless solid of m.p. 77.5°-78.5°.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
3,7-diethoxy-10-ethyl-10H-dibenzo[b,e][1,4]oxazine-4-methanol
Quantity
3.23 g
Type
reactant
Reaction Step Two
Quantity
1.47 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenoxazine
Reactant of Route 2
Reactant of Route 2
Phenoxazine
Reactant of Route 3
Phenoxazine
Reactant of Route 4
Phenoxazine
Reactant of Route 5
Phenoxazine
Reactant of Route 6
Phenoxazine

Citations

For This Compound
13,300
Citations
LA Farmer, EA Haidasz, M Griesser… - The Journal of organic …, 2017 - ACS Publications
… interaction of phenoxazine with DMSO, thereby enabling derivation of the inherent reactivity of phenoxazine to peroxyl radicals, required that we determine α 2 H of phenoxazine and β …
Number of citations: 62 pubs.acs.org
AF Buene, DM Almenningen - Journal of Materials Chemistry C, 2021 - pubs.rsc.org
… Phenoxazine is the closest analogue of phenothiazine, only … Forty different phenoxazine dye molecules have been published, … Hence, by including the complete class of phenoxazine …
Number of citations: 30 pubs.rsc.org
SN Al-Ghamdi, HA Al-Ghamdi, RM El-Shishtawy… - Dyes and …, 2021 - Elsevier
Dye-sensitized solar cells (DSSCs) as an elegant environmental solution for renewable energy production at a lower cost than conventional silicon solar cells have been of great interest…
Number of citations: 40 www.sciencedirect.com
MP OLMSTED, PN CRAIG, JJ LAFFERTY… - The Journal of …, 1961 - ACS Publications
… 10-|8-(imidazolylethyl)phenoxazine, has been described in the … Although several methods for the preparation of phenoxazine … of phenoxazine and 2-chlorophenoxazine (Scheme A). …
Number of citations: 29 pubs.acs.org
DD Schlereth, AA Karyakin - Journal of Electroanalytical Chemistry, 1995 - Elsevier
The discrepancies observed between the redox potential values of poly(phenothiazines or phenoxazines) obtained from cyclic voltammetry and from spectroelectrochemical …
Number of citations: 171 www.sciencedirect.com
B Blank, LL Baxter - Journal of Medicinal Chemistry, 1968 - ACS Publications
… us to investigate the isosteric phenoxazine compound. When this … of phenoxazine was phenoxazine-l-carboxylic acid. … was a less attractive route to phenoxazine-l-carboxylic acids than …
Number of citations: 31 pubs.acs.org
M Altarawneh, BZ Dlugogorski - Environmental Science & …, 2015 - ACS Publications
This contribution presents pathways for the formation of the three nitrogenated dioxin-like species, carbazole, phenoxazine, and phenazine via unimolecular rearrangements of …
Number of citations: 67 pubs.acs.org
VLS Freitas, JRB Gomes, MDMCR da Silva - The Journal of Chemical …, 2014 - Elsevier
A combined experimental and computational study was developed with the aim of evaluate and understand the structural, energetic and reactivity properties of phenoxazine and …
Number of citations: 23 www.sciencedirect.com
H Prinz, AK Ridder, K Vogel, KJ Böhm… - Journal of medicinal …, 2017 - ACS Publications
We report here a series of 27 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles which were screened for effects on tumor cell growth, inhibition of tubulin …
Number of citations: 34 pubs.acs.org
HM Petrassi, T Klabunde, J Sacchettini… - Journal of the American …, 2000 - ACS Publications
… to conceive of N-phenyl phenoxazine transthyretin (TTR) amyloid … N-phenyl phenoxazine 4 binds similar to the orientation … Phenoxazine 4 exhibits binding and inhibitor efficacy against …
Number of citations: 109 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.